molecular formula C19H15N5O2S B2897908 Benzyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate CAS No. 868969-34-0

Benzyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate

Cat. No. B2897908
M. Wt: 377.42
InChI Key: NDEAHKDRNZKNSK-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a benzyl group, a pyridine ring, a triazole ring, and a pyridazine ring. These groups are common in many pharmaceutical compounds due to their ability to interact with biological systems .


Molecular Structure Analysis

The compound contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains a pyridine and a pyridazine ring, which are six-membered rings with nitrogen atoms . These rings are likely to contribute to the compound’s ability to interact with biological systems.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the sulfanyl group could make the compound more polar and increase its solubility in water .

Scientific Research Applications

  • Synthesis and Biochemical Applications :

    • A study by Flefel et al. (2018) discusses the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives. These compounds have been evaluated for antimicrobial and antioxidant activities (Flefel et al., 2018).
  • Molecular Docking and Antimicrobial Activity :

    • Research by Satyendra et al. (2011) details the synthesis of novel dichloro substituted benzoxazole-triazolo-thione derivatives. These compounds have shown potential in vitro antioxidant and anthelmintic activities. Molecular docking studies suggest they could inhibit β-Tubulin, a protein target in parasites (Satyendra et al., 2011).
  • Herbicidal Applications :

    • A 1990 study by Subramanian et al. reports on triazolopyrimidine sulfanilides, a class of herbicides targeting acetolactate synthase. They discuss spontaneous mutations in tobacco and cotton that lead to resistance against these herbicides (Subramanian et al., 1990).
  • Antitumor Agents :

    • Abdallah et al. (2017) synthesized a series of pyridotriazolopyrimidines with potential antitumor properties. They evaluated these compounds against cancer cell lines, revealing promising activities in comparison to standard drugs (Abdallah et al., 2017).
  • Insecticidal Properties :

    • Soliman et al. (2020) investigated new bioactive sulfonamide thiazole derivatives, including triazolo[1,5-a]pyrimidine, for potential use as insecticidal agents against the cotton leafworm. They reported significant toxic effects and conducted biochemical analyses to understand their impact (Soliman et al., 2020).
  • Synthesis of Heterocyclic Systems :

    • Research by Toplak et al. (1999) utilized derivatives for the synthesis of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and triazolo[1,5-a]pyrimidines. These compounds were prepared for potential biological applications (Toplak et al., 1999).

Safety And Hazards

The safety and hazards of this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide detailed information .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. It could also involve modifying the structure of the compound to enhance its activity or reduce its toxicity .

properties

IUPAC Name

benzyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-18(26-12-14-5-2-1-3-6-14)13-27-17-9-8-16-21-22-19(24(16)23-17)15-7-4-10-20-11-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEAHKDRNZKNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate

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